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molecular formula C11H9BrOS B8307474 alpha-(2-Bromophenyl)-2-thiophenemethanol

alpha-(2-Bromophenyl)-2-thiophenemethanol

Cat. No. B8307474
M. Wt: 269.16 g/mol
InChI Key: WUBQTPRBDVYFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031224

Procedure details

A stirring mixture of 154.8 g of 2-bromobenzoic acid, 107.1 g of thionyl chloride and 0.2 ml of dimethylformamide is heated on a steam bath for 45 minutes and then any excess thionyl chloride is distilled off under reduced pressure leaving the crude acid chloride. A mixture of the acid chloride and 60 g of thiophene in 255 g of carbon disulfide is added dropwise to a suspension at 15° C of 100 g of aluminum chloride and 300 g of carbon disulfide. After total addition the mixture is stirred at ambient temperature for 3 hours and then allowed to stand for 16 hours. The stirring mixture is now successively refluxed on a steam bath for 3.5 hours, cooled to ambient temperature and poured over 1 l. of ice followed by dilution with 0.5 l. of water. The biphasic mixture is strained through glass wool to remove any precipitate and then permitted to separate. The aqueous phase is extracted with three 600 ml portions of ether. The ether extracts are combined with the carbon disulfide phase and this mixture is washed with two 500 ml portions of an aqueous 5% sodium carbonate solution followed by washing with two 500 ml portions of water. The organic solution is dried, filtered and then concentrated under reduced pressure leaving a dark oil. The oil is distilled leaving as the main fraction, b.p. 139°-145° C, a green colored oil of 2-(2-bromobenzoyl)thiophene. A solution of 15.0 g of 2-(2-bromobenzoyl)thiophene in 15 ml of absolute ethanol is carefully added with stirring and cooling to a mixture of 2.3 g of sodium borohydride in 40 ml of absolute ethanol. After total addition 15 ml of absolute ethanol is added. The reaction mixture is stirred for 16 hours at ambient temperature and then 50 ml of acetone is added with stirring and the mixture is permitted to stand for 24 hours at ambient temperature. The mixture is poured into 500 ml of water and the resulting mixture acidified with a 5% hydrochloric acid solution causing the mixture to become cloudy. The cloudy mixture is extracted with three 125 ml portions of chloroform which are combined and washed with ten 200 ml portions of water. The chloroform solution is dried and filtered and the chloroform evaporated off leaving α-(2-bromophenyl)-2-thiophenemethanol as an oil.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
154.8 g
Type
reactant
Reaction Step Five
Quantity
107.1 g
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 g
Type
reactant
Reaction Step Six
Quantity
255 g
Type
solvent
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven
Quantity
300 g
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
15 g
Type
reactant
Reaction Step Nine
Quantity
15 mL
Type
solvent
Reaction Step Nine
Quantity
2.3 g
Type
reactant
Reaction Step Ten
Quantity
40 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1C(O)=O.S(Cl)(Cl)=O.S1C=CC=C1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:24][C:25]1[CH:37]=[CH:36][CH:35]=[CH:34][C:26]=1[C:27]([C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)=[O:28].[BH4-].[Na+].Cl>C(=S)=S.C(O)C.O.CC(C)=O.CN(C)C=O>[Br:24][C:25]1[CH:37]=[CH:36][CH:35]=[CH:34][C:26]=1[CH:27]([C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)[OH:28] |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
154.8 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Name
Quantity
107.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
255 g
Type
solvent
Smiles
C(=S)=S
Step Seven
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
300 g
Type
solvent
Smiles
C(=S)=S
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)C=2SC=CC2)C=CC=C1
Step Nine
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C(=O)C=2SC=CC2)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Ten
Name
Quantity
2.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 45 minutes
Duration
45 min
DISTILLATION
Type
DISTILLATION
Details
any excess thionyl chloride is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving the crude acid chloride
ADDITION
Type
ADDITION
Details
After total addition the mixture
WAIT
Type
WAIT
Details
to stand for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The stirring mixture is now successively refluxed on a steam bath for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured over 1 l
CUSTOM
Type
CUSTOM
Details
to remove any precipitate
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with three 600 ml portions of ether
WASH
Type
WASH
Details
this mixture is washed with two 500 ml portions of an aqueous 5% sodium carbonate solution
WASH
Type
WASH
Details
by washing with two 500 ml portions of water
CUSTOM
Type
CUSTOM
Details
The organic solution is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a dark oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled
CUSTOM
Type
CUSTOM
Details
leaving as the main fraction, b.p. 139°-145° C
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 16 hours at ambient temperature
Duration
16 h
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
to stand for 24 hours at ambient temperature
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The cloudy mixture is extracted with three 125 ml portions of chloroform which
WASH
Type
WASH
Details
washed with ten 200 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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